molecular formula C14H18BrNO3 B3165955 [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone CAS No. 904875-65-6

[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone

Cat. No.: B3165955
CAS No.: 904875-65-6
M. Wt: 328.2 g/mol
InChI Key: XCGGCWKOAWVLSW-UHFFFAOYSA-N
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Description

[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy-ethoxy group, and a pyrrolidinyl-methanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of a phenyl ring followed by the introduction of the methoxy-ethoxy group through etherification. The final step involves the formation of the pyrrolidinyl-methanone moiety via a condensation reaction with pyrrolidine and a suitable carbonyl compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism by which [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-methoxy-4-methylpyridine
  • 5-Bromo-2-(2-methoxyethoxy)pyrimidine

Uniqueness

Compared to these similar compounds, [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone stands out due to its unique combination of functional groups. The presence of the pyrrolidinyl-methanone moiety, in particular, imparts distinct chemical and biological properties that are not observed in the other compounds. This uniqueness makes it a valuable compound for a wide range of scientific research applications.

Properties

IUPAC Name

[5-bromo-2-(2-methoxyethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-18-8-9-19-13-5-4-11(15)10-12(13)14(17)16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGGCWKOAWVLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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